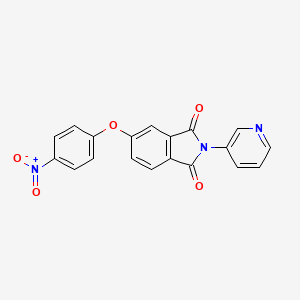![molecular formula C20H20N4O4 B3569129 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B3569129.png)
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane
Vue d'ensemble
Description
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane, also known as DNTB, is a heterocyclic compound that has been widely used in scientific research. It belongs to the family of bicyclic azabicycles, which are known for their diverse biological activities. DNTB has been studied extensively for its potential use in drug development, as well as for its role in biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This binding leads to an increase in the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters.
Biochemical and Physiological Effects:
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to have a variety of biochemical and physiological effects, including anticonvulsant, antinociceptive, and antidepressant effects. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane in lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure compounds. Another advantage is its diverse range of biological activities, which makes it a useful tool for studying a variety of physiological processes. However, one limitation of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane. One area of interest is its potential use in drug development, particularly for the treatment of neurological disorders such as epilepsy and depression. Another area of interest is its role in modulating the activity of neurotransmitters, which could have implications for the treatment of a variety of conditions. Finally, further studies are needed to better understand the mechanism of action of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane and its potential uses in other areas of scientific research.
Applications De Recherche Scientifique
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been used in a wide range of scientific studies, including drug discovery, neurochemistry, and molecular biology. It has been found to have a variety of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Propriétés
IUPAC Name |
(7-benzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18(16-7-3-1-4-8-16)22-12-20(24(27)28)11-21(14-22)15-23(13-20)19(26)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDQQXVYOHUPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(CN1CN(C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3569049.png)
![5,5'-oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3569052.png)
![methyl {6-chloro-5-[(4-chloro-1-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B3569060.png)
![5-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3569064.png)
![2-bromo-4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-6-methoxyphenol](/img/structure/B3569072.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}-2-thiophenecarboxamide](/img/structure/B3569101.png)

![4-{4-[(4-biphenylylcarbonyl)amino]phenoxy}phthalic acid](/img/structure/B3569109.png)
![3-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3569112.png)

![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3569128.png)
![4-[(3-bromo-4-methylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3569137.png)

![N-(4-{2-[1-(aminocarbonothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide](/img/structure/B3569155.png)